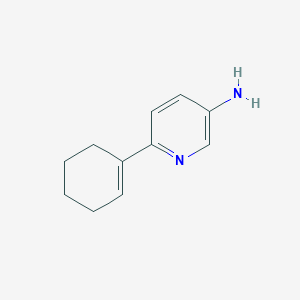
6-(Cyclohex-1-en-1-yl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6-(Cyclohex-1-en-1-yl)pyridin-3-amine” is a chemical compound with the CAS Number: 1159821-24-5 . It has a molecular weight of 174.25 . The IUPAC name for this compound is 6-(1-cyclohexen-1-yl)-3-pyridinamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H14N2/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h4,6-8H,1-3,5,12H2 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s important to note that similar compounds have been involved in various chemical reactions. For instance, pyrazinamide, a compound with a similar structure, has been used in anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 174.24 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the current resources.Scientific Research Applications
Synthesis of Heterocycles
6-(Cyclohex-1-en-1-yl)pyridin-3-amine serves as a precursor in the synthesis of complex heterocyclic structures. For instance, it can participate in one-pot, multi-component reactions leading to the formation of pyridines and tetrahydroquinolines, highlighting its utility in constructing cyclic and acyclic heteroaromatics. These compounds have applications in pharmaceutical chemistry and as ligands in coordination chemistry, demonstrating the chemical's role in synthesizing molecules with biological and supramolecular significance (Yehia, Polborn, & Müller, 2002).
Coordination Chemistry and Catalysis
In coordination chemistry, this compound acts as a ligand to form complexes with various metals. These complexes are studied for their structural properties and potential applications in catalysis, materials science, and luminescence. For example, rare earth complexes with chiral unsymmetrical hexaazamacrocycles containing pyridine units have been synthesized, showcasing the adaptability of this compound in forming enantiopure complexes with potential applications in optical and electronic devices (Wolska, Janczak, Gawryszewska, & Lisowski, 2021).
Organic Photophysics and Photochemistry
The compound also finds applications in the study of organic photophysics and photochemistry, where its derivatives are used to explore light-induced processes. Phosphorescent platinum complexes with C*N∧N- and C∧N∧N-coordinated ligands derived from pyridin-3-amine derivatives have been synthesized and analyzed for their structural and emissive properties. These studies contribute to the understanding of electronic transitions in luminescent materials, paving the way for the development of new light-emitting devices (Harris, Vezzu, Bartolotti, Boyle, & Huo, 2013).
Advanced Polymer Science
Moreover, this compound is involved in the advancement of polymer science, where its derivatives are used in the synthesis of polycarbonates through copolymerization reactions with carbon dioxide. This reflects its contribution to developing sustainable polymer materials with potential applications in biodegradable plastics and environmentally friendly manufacturing processes (Devaine-Pressing, Dawe, & Kozak, 2015).
properties
IUPAC Name |
6-(cyclohexen-1-yl)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h4,6-8H,1-3,5,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIGLPOPFCSXNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C2=NC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

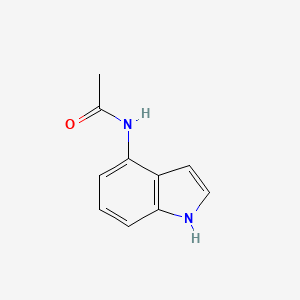
![1-[(3-Chloropyrazin-2-yl)methyl]-3-(5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-3-yl)urea](/img/structure/B2712552.png)

![4-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one](/img/structure/B2712556.png)
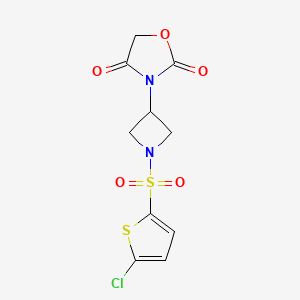
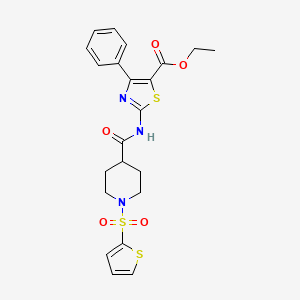
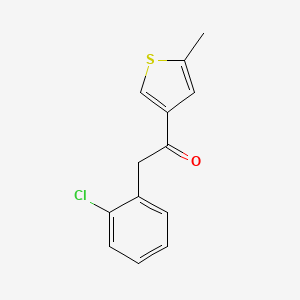
![2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-fluorophenyl)-4-oxobutanoic acid](/img/structure/B2712563.png)
![3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}propanamide](/img/structure/B2712564.png)

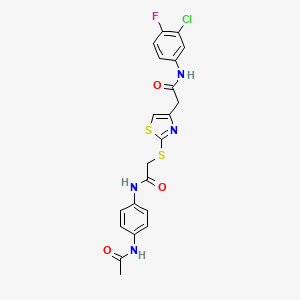


![4-methyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B2712574.png)